GR Binding Affinity: Megestrol Acetate vs. Medroxyprogesterone Acetate
In a direct competition binding assay using human mononuclear leukocytes and [3H]dexamethasone as a tracer, megestrol acetate demonstrated a higher relative glucocorticoid receptor (GR) binding affinity than the closely related progestin, medroxyprogesterone acetate (MPA). This difference in GR engagement is a key discriminator of their inherent glucocorticoid activity, which underlies both therapeutic appetite stimulation and potential metabolic side effects [1].
| Evidence Dimension | Relative Glucocorticoid Receptor (GR) Binding Affinity |
|---|---|
| Target Compound Data | 46% relative binding affinity (dexamethasone = 100%) |
| Comparator Or Baseline | Medroxyprogesterone Acetate (MPA) with 42% relative binding affinity; Cortisol with 25% |
| Quantified Difference | Megestrol acetate exhibits a 4 percentage-point higher relative binding affinity for GR compared to MPA, and a 21 percentage-point higher affinity than the endogenous ligand cortisol. |
| Conditions | In vitro competition binding assay using [3H]dexamethasone and the glucocorticoid receptor from human mononuclear leukocytes. |
Why This Matters
This quantitative difference in GR affinity directly informs a researcher's choice between megestrol acetate and MPA when glucocorticoid-mediated effects (e.g., appetite stimulation, immune modulation) are a desired or undesired component of the experimental or therapeutic protocol.
- [1] Kontula K, Paavonen T, Luukkainen T, Andersson LC. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. Biochem Pharmacol. 1983 May 1;32(9):1511-8. View Source
